molecular formula C14H15F3N2 B3059108 1-(2-Propynyl)-4-[3-(trifluoromethyl)phenyl]piperazine CAS No. 94361-05-4

1-(2-Propynyl)-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No. B3059108
CAS RN: 94361-05-4
M. Wt: 268.28 g/mol
InChI Key: NMPULLSOELSTKH-UHFFFAOYSA-N
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Description

The compound “1-(2-Propynyl)-4-[3-(trifluoromethyl)phenyl]piperazine” is a complex organic molecule that contains a piperazine ring, a trifluoromethyl group, and a propynyl group. Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions in the ring. The trifluoromethyl group is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom. The propynyl group is a functional group consisting of a propyne (a three-carbon alkyne) attached to the rest of the molecule by its triple-bonded carbon .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperazine ring provides a rigid, planar structure, while the trifluoromethyl group is electron-withdrawing, which could influence the reactivity of the molecule. The propynyl group, with its triple bond, could provide sites for further reactions .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its exact structure and the conditions under which it is used. The piperazine ring could potentially undergo substitution reactions, while the trifluoromethyl group could participate in various organofluorine reactions. The propynyl group, with its triple bond, could potentially undergo addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the piperazine ring, the trifluoromethyl group, and the propynyl group. These groups could influence properties such as the compound’s polarity, solubility, and reactivity .

Scientific Research Applications

C–F Bond Activation:

Transition Metal-Catalyzed Cycloadditions:

Visible-Light-Promoted S-Trifluoromethylation

Bis(trifluoromethyl) Cyclopropanes and Pyrazolines

  • A solvent-controlled base-free synthesis allows the efficient preparation of bis(trifluoromethyl)cyclopropanes and bis(trifluoromethyl)pyrazolines. This involves a [2 + 1] or [3 + 2] cycloaddition reaction of 2-trifluoromethyl-1,3-conjugated enynes with CF₃CHN₂. These compounds find use in diverse applications .

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action .

Future Directions

The future directions for research on this compound would depend on its intended use and observed properties. Potential areas of interest could include exploring its reactivity, studying its potential biological activity, or investigating its physical properties .

properties

IUPAC Name

1-prop-2-ynyl-4-[3-(trifluoromethyl)phenyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2/c1-2-6-18-7-9-19(10-8-18)13-5-3-4-12(11-13)14(15,16)17/h1,3-5,11H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPULLSOELSTKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363139
Record name 1-(2-propynyl)-4-[3-(trifluoromethyl)phenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821935
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(2-Propynyl)-4-[3-(trifluoromethyl)phenyl]piperazine

CAS RN

94361-05-4
Record name 1-(2-propynyl)-4-[3-(trifluoromethyl)phenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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